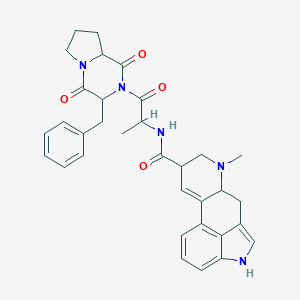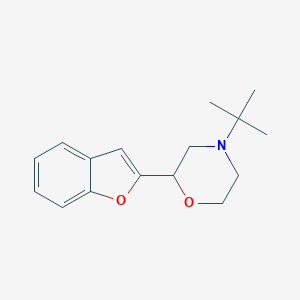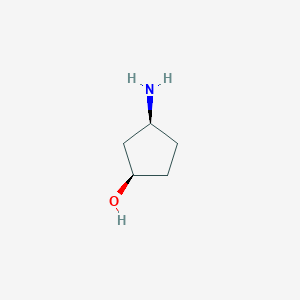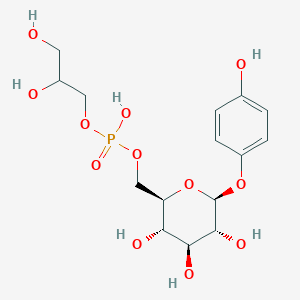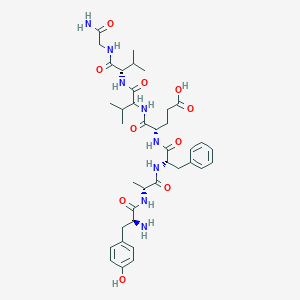![molecular formula C12H12O4 B048838 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione CAS No. 29278-69-1](/img/structure/B48838.png)
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione
Übersicht
Beschreibung
“3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione” is a chemical compound with the molecular formula C12H12O4 . It is also known by other names such as butylene terephthalate and 1,4-Benzenedicarboxylic acid, 1,4-butanediyl ester .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C12H12O4/c13-11-9-3-5-10 (6-4-9)12 (14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 . The Canonical SMILES representation is C1CCOC (=O)C2=CC=C (C=C2)C (=O)OC1 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 220.22 g/mol . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a topological polar surface area of 52.6 Ų . It has a complexity of 238 .Wissenschaftliche Forschungsanwendungen
Polymer Blends
Poly (butylene terephthalate) (PBT) is considered a brittle material and is inappropriate for certain applications requiring high impact resistance . To improve its properties, PBT is often blended with other polymers such as thermoplastic polyurethane (TPU). This blend has been found to have higher impact toughness, while its tensile and flexural strengths are lower than for the neat PBT .
Automotive Components
PBT has high tensile and flexural strength, high-temperature deviation, low moisture absorption, and good size stability . These properties make it suitable for use in automotive exterior components and under-hood parts .
Electrical Components
Due to its high-temperature deviation and good size stability, PBT is used in electrical components such as connectors and fuse covers .
Small Appliances and Pump Housings
PBT’s high tensile and flexural strength, along with its low moisture absorption, make it a good material for small appliances and pump housings .
Biodegradable Polymer Materials
Poly (butylene adipate-butylene terephthalate) (PBAT) is a rapidly developing thermoplastic degradable plastic . The application and development of biodegradable polymer materials have been greatly expanded globally, promoting the continuous growth of the production capacity of biodegradable polymers .
Packaging Field
The excellent barrier performance of two-dimensional MMT nanosheets decreases the permeability of oxygen and water vapor of the nanocomposite films . The synergistic effect of MMT and IL enhanced the anti-static and antibacterial abilities of PBAT . Therefore, PBAT has a positive effect on promoting its application in the packaging field .
Eigenschaften
IUPAC Name |
3,8-dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-9-3-5-10(6-4-9)12(14)16-8-2-1-7-15-11/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQZNZLOZXSBHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(=O)C2=CC=C(C=C2)C(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50616630 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
CAS RN |
29278-69-1 | |
| Record name | 3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50616630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

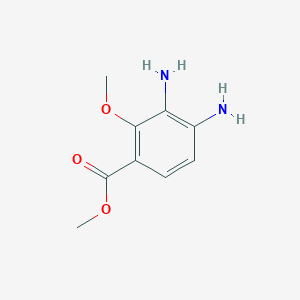
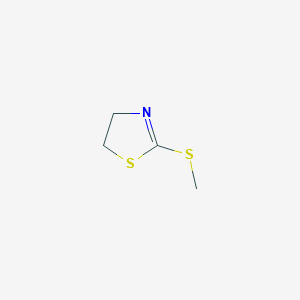
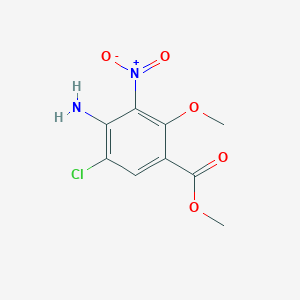
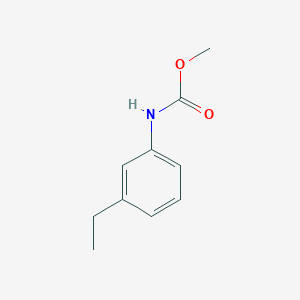
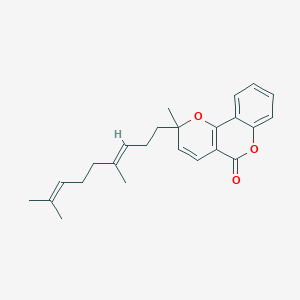
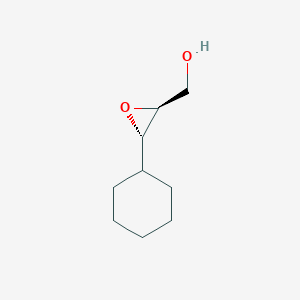
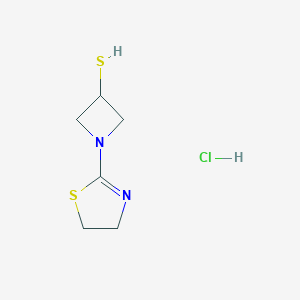
![3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48768.png)
